4-乙基苯基异氰酸酯

描述

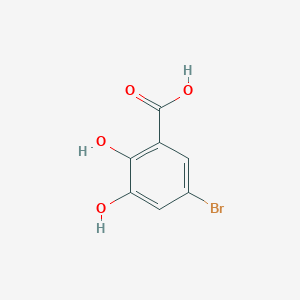

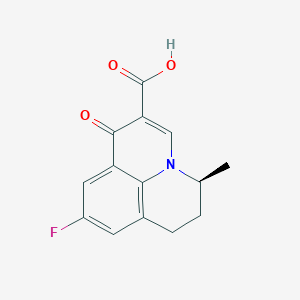

4-Ethylphenyl isocyanate is a chemical compound with the linear formula C2H5C6H4NCO . It has a molecular weight of 147.17 . It is used in various chemical reactions due to its unique properties .

Synthesis Analysis

Isocyanates, including 4-Ethylphenyl isocyanate, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .

Molecular Structure Analysis

The molecular structure of 4-Ethylphenyl isocyanate consists of a benzene ring substituted with an ethyl group and an isocyanate group . The molecular formula is C9H9NO .

Chemical Reactions Analysis

Isocyanates, including 4-Ethylphenyl isocyanate, react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . They also exhibit unusual reactivity in organic chemistry, exemplified in the Ugi reaction .

Physical And Chemical Properties Analysis

4-Ethylphenyl isocyanate has a refractive index of 1.527 . It has a boiling point of 68 °C at 1 mmHg and a density of 1.024 g/mL at 25 °C . It also has a molar refractivity of 45.2 cm^3 .

科学研究应用

Isocyanides in Organic Chemistry

- Field : Organic Chemistry

- Application : Isocyanides are used in multicomponent reactions, such as the Ugi four-component reaction (U-4CR) . This reaction involves the combination of amines, carbonyl compounds, suitable acids, and isocyanides .

- Methods : The U-4CR is a one-pot reaction, meaning it is accomplished just by mixing the reactants together . The isocyanide functionality, due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry .

- Results : The U-4CR can convert almost all combinations of reactants into their products . This chemistry has become increasingly popular, particularly in the creation of chemical libraries .

Isocyanides in Isothiocyanate Synthesis

- Field : Organic Chemistry

- Application : Isocyanides are used in the synthesis of isothiocyanates . Isothiocyanates are widely used in heterocycle and thiourea synthesis as well as for medicinal and biochemistry applications .

- Methods : A multicomponent reaction (MCR) using isocyanides, elemental sulfur and amines can convert isocyanides to isothiocyanates . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as CyreneTM or g- butyrolactone (GBL) under moderate heating (40 C) .

- Results : This straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .

Isocyanides in Multi-component Reactions

- Field : Organic Chemistry

- Application : Isocyanides are key intermediates and have been widely applied in organic reactions for direct access to a broad spectrum of remarkable organic compounds .

- Methods : Isocyanides have the ability to react with nucleophiles and electrophiles at the same time making them an appropriate and useful class of reactants for the development of novel isocyanide-based multi-component reactions (I-MCRs) .

- Results : A diverse range of isocyanide-based multi-component reactions (I-MCRs) has been reported .

Isocyanides in Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Isocyanides have found numerous applications in the preparation of heterocyclic compounds, combinatorial chemistry, diversity-oriented syntheses, inorganic, coordination and medicinal chemistry .

Isocyanides in Green Chemistry

- Field : Green Chemistry

- Application : Isocyanides are used in the development of sustainable chemical processes . They are used in the synthesis of a broad range of isocyanides with multiple functional groups .

- Methods : The synthesis involves avoiding the aqueous workup, which increases synthesis speed, yields, and purity, and reduces reaction waste . This method gives access to hitherto unknown or highly reactive classes of isocyanides .

- Results : The methodology has proven scalability over 5 orders of magnitude and results in a highly reduced environmental footprint .

Isocyanides in Bioorthogonal Labeling

- Field : Biochemistry

- Application : Isocyanides have drawn increasing attention in biological applications due to their attractive properties and unique reactivities .

- Methods : Isocyanides can undergo various reactions, such as multicomponent reactions, α-addition reactions, [4 + 1] cycloaddition reactions .

- Results : The reaction scope keeps expanding, opening up new possibilities for bioorthogonal labeling .

Isocyanides in Medicinal Chemistry

安全和危害

未来方向

属性

IUPAC Name |

1-ethyl-4-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMGWKJOPIZBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

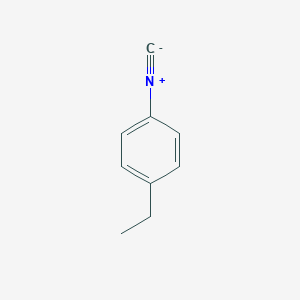

CCC1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395727 | |

| Record name | Benzene,1-ethyl-4-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylphenyl isocyanide | |

CAS RN |

143063-89-2 | |

| Record name | Benzene,1-ethyl-4-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)